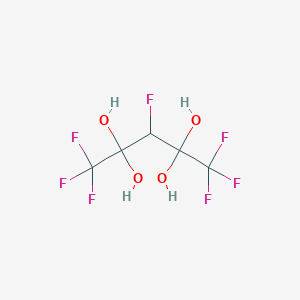

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated alkanes is a topic of interest due to their potential applications in various fields. Paper describes a diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes, which are structurally related to the compound of interest. The synthesis involves sequential fluorination of diastereoisomeric alcohol-diepoxides using HF.NEt(3) and Deoxo-Fluor, resulting in highly stereospecific reactions. This method could potentially be adapted to synthesize 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is not directly analyzed in the papers, the structure of related fluorinated compounds is discussed. For example, paper examines the molecular structure of a platinacyclobutan-3-one ring complex derived from heptane-2,4,6-trione. The study includes an X-ray crystallography analysis, which reveals a highly puckered ring structure. Insights from this paper could be useful in predicting the molecular geometry and electronic structure of the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane, but they do discuss reactions of other fluorinated compounds. Paper details the synthesis of hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones through a ring-opening reaction of fluorine-containing dihydropyrans with aromatic compounds. This type of reaction could be relevant when considering the reactivity of the compound of interest with various nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane are not directly reported in the papers. However, the fluorination of alkanes generally leads to compounds with unique properties such as increased chemical and thermal stability, and altered hydrophobicity. The synthesis methods and molecular structures discussed in papers and suggest that the compound of interest would likely exhibit similar properties characteristic of highly fluorinated alkanes.

properties

IUPAC Name |

1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCXKNVJJQJKKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379295 |

Source

|

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77953-71-0 |

Source

|

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)